BenchChemオンラインストアへようこそ!

[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Chemical purity Molecular identity Procurement quality control

The compound [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone (also named 2-benzoyl-4-(3,5-dimethylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione; CAS 1114658-00-2) is a synthetic heterocyclic small molecule featuring a 4H-1,4-benzothiazine-1,1-dioxide core. Available commercially at ≥95% purity , this compound is structurally defined by complete ¹³C NMR characterization including 2D heteronuclear correlated spectra.

Molecular Formula C23H19NO3S
Molecular Weight 389.47
CAS No. 1114658-00-2
Cat. No. B2767070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone
CAS1114658-00-2
Molecular FormulaC23H19NO3S
Molecular Weight389.47
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C
InChIInChI=1S/C23H19NO3S/c1-16-12-17(2)14-19(13-16)24-15-22(23(25)18-8-4-3-5-9-18)28(26,27)21-11-7-6-10-20(21)24/h3-15H,1-2H3
InChIKeyMIZGEVBGVFHXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-Benzoyl-4-(3,5-dimethylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione (CAS 1114658-00-2): Baseline Characteristics and Research Utility


The compound [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone (also named 2-benzoyl-4-(3,5-dimethylphenyl)-4H-1λ⁶,4-benzothiazine-1,1-dione; CAS 1114658-00-2) is a synthetic heterocyclic small molecule featuring a 4H-1,4-benzothiazine-1,1-dioxide core. Available commercially at ≥95% purity , this compound is structurally defined by complete ¹³C NMR characterization including 2D heteronuclear correlated spectra [1]. It is claimed in patent literature as a benzothiazine derivative with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitory potential [2], positioning it as a research tool for metabolic disease drug discovery programs.

Why Generic Substitution of 4H-1,4-Benzothiazine-1,1-dioxide Derivatives (CAS 1114658-00-2) Is Not Advisable: SAR-Driven Differentiation


Benzothiazine-1,1-dioxide derivatives exhibit profound structure-activity relationship (SAR) sensitivity at both the N-4 aryl and C-2 acyl positions. Published SAR studies on related benzothiazine-1,1-dioxide endothelin receptor antagonists demonstrate that even minor substituent modifications produce decisive changes in target potency and subtype selectivity [1]. Similarly, the 11β-HSD1 patent landscape reveals that the specific N-(3,5-dimethylphenyl) substitution pattern was intentionally claimed as distinct from other N-aryl variants [2]. Consequently, close in-class analogs—such as the 4-methylbenzoyl congener CAS 1114652-55-9—cannot be assumed to exhibit equivalent pharmacological engagement or ADME properties; procurement decisions must be guided by compound-specific evidence.

Quantitative Differentiation Evidence for CAS 1114658-00-2: Head-to-Head and Class-Level Comparisons


Purity, Molecular Formula, and Molecular Weight Comparison Against Closest Commercially Available N-4 Analog

The target compound (CAS 1114658-00-2) and its closest commercially available N-4 analog (CAS 1114652-55-9) differ in a single functional group at the C-2 position: a benzoyl group vs. a 4-methylbenzoyl group. This is reflected in distinct molecular formulas (C23H19NO3S, MW 389.47 vs. C24H21NO3S, MW 403.5) and arises from a purposeful alteration of the 2-acyl moiety . Both compounds are supplied at ≥95% purity by the same vendor, indicating comparable synthetic accessibility .

Chemical purity Molecular identity Procurement quality control

Definitive Structural Confirmation via ¹³C and 2D Heteronuclear NMR Spectroscopy

The target compound was explicitly synthesized and fully characterized by ¹³C NMR spectroscopy, including assignments derived from ¹³C-¹H short- and long-range 2D heteronuclear correlated spectra [1]. This level of characterization provides unambiguous atom-level structural proof that is essential for confident correlation of activity data to molecular structure. In contrast, many older or less well-characterized benzothiazine analogs in the literature lack this rigorous 2D NMR assignment.

13C NMR Structural characterization N-aryl benzothiazine dioxide

Class-Level 11β-HSD1 Inhibitory Potential as a Differentiator from Other Benzothiazine Dioxide Chemotypes

The compound is claimed within the Markush structure of WO2010100139, which discloses benzothiazine derivatives that inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) at both enzymatic and cellular levels [1]. This therapeutic target is distinct from the endothelin receptor and calcium channel activities historically associated with other benzothiazine dioxides. The 3,5-dimethylphenyl substitution pattern at N-4 is a specific embodiment within this patent that, based on class-level SAR precedent [2], is anticipated to influence potency and metabolic stability differently than mono- or unsubstituted phenyl analogs. Quantitative IC₅₀ or cellular EC₅₀ data for this specific compound have not been located in the open literature as of 2026.

11β-HSD1 inhibition Metabolic disease Drug discovery

Structural Topology Distinction: 4H-1,4-Benzothiazine-1,1-dioxide vs. Alternative Benzothiazine Dioxide Ring Systems

The target compound features a 4H-1,4-benzothiazine-1,1-dioxide ring system in which the nitrogen and sulfur atoms are positioned in a 1,4-relationship around the thiazine ring. This topology is distinct from the 2H-1,2-benzothiazine-1,1-dioxide system (e.g., piroxicam-type scaffolds) and from 1,2-benzothiazine-1,1-dioxides [1]. The differences in ring connectivity produce distinct electronic environments that alter reactivity at the C-2 and C-3 positions, thereby affecting the types of substituents that can be introduced and the resulting pharmacological profiles. The 1,4-benzothiazine dioxide scaffold has been systematically explored for 11β-HSD1 inhibition and endothelin antagonism, whereas 1,2-benzothiazine dioxides are more commonly associated with cyclooxygenase inhibition and anti-inflammatory activity .

Benzothiazine topology Ring system comparison Chemical scaffold

Recommended Research and Industrial Applications for CAS 1114658-00-2 Based on Differentiation Evidence


11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitor Tool Compound for Metabolic Disease Research

Based on patent-protected 11β-HSD1 inhibitory activity [1], this compound is suitable as a research tool for studying glucocorticoid metabolism in metabolic syndrome, type 2 diabetes, and obesity models. The N-(3,5-dimethylphenyl) substitution represents a specific structural embodiment within the patented series, making it a relevant comparator for SAR campaigns aimed at optimizing 11β-HSD1 potency and selectivity over the type 2 isozyme.

Structure-Activity Relationship (SAR) Studies on Benzothiazine-1,1-Dioxide C-2 Acyl Modifications

The compound's unambiguous ¹³C NMR characterization [2] and defined C-2 benzoyl group provide a reliable reference point for systematic SAR exploration. Direct comparison with close analogs (e.g., the 4-methylbenzoyl variant CAS 1114652-55-9) allows researchers to probe the impact of C-2 acyl substituent electronic and steric character on target engagement and ADME properties without ambiguity in structural assignment.

Benchmark Compound for Analytical Method Development and QC of Benzothiazine Dioxide Libraries

With a defined molecular formula (C23H19NO3S, MW 389.47) and commercial availability at ≥95% purity , this compound can serve as a reference standard for LC-MS, HPLC, and NMR method development. Its distinct molecular weight relative to other in-class compounds facilitates chromatographic resolution and mass spectrometric identification, reducing risk of misidentification during library screening.

Chemical Probe for Differentiating 4H-1,4-Benzothiazine Dioxide Pharmacology from 1,2-Benzothiazine Dioxide Pharmacology

The 4H-1,4-benzothiazine-1,1-dioxide scaffold is pharmacologically distinct from the 2H-1,2-benzothiazine-1,1-dioxide system (e.g., oxicam NSAIDs) [2][3]. Researchers investigating novel targets for benzothiazine-containing compounds can use this compound to establish baseline activity against 11β-HSD1 and endothelin receptors, ensuring that observed biological effects are correctly attributed to the 1,4-scaffold rather than cross-reactivity with COX enzymes or other 1,2-benzothiazine targets.

Quote Request

Request a Quote for [4-(3,5-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.